6-{[(4-methylphenyl)sulfanyl]methyl}-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one
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Overview
Description
The compound “6-{[(4-methylphenyl)sulfanyl]methyl}-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one” is a complex organic molecule that features a pyrimidinone core, substituted with a 4-methylphenylsulfanyl group and a 4,6,7-trimethylquinazolin-2-ylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “6-{[(4-methylphenyl)sulfanyl]methyl}-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one” typically involves multiple steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic or basic conditions.
Introduction of the 4-Methylphenylsulfanyl Group: This step involves the nucleophilic substitution of a halogenated pyrimidinone intermediate with 4-methylthiophenol in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the 4,6,7-Trimethylquinazolin-2-ylamino Group: The final step involves the coupling of the substituted pyrimidinone with 4,6,7-trimethylquinazoline-2-amine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The halogenated intermediates can undergo nucleophilic substitution reactions with various nucleophiles such as thiols, amines, or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Bases: Sodium hydride, potassium carbonate.
Coupling Reagents: EDCI, DCC.
Major Products
Sulfoxides and Sulfones: Formed from the oxidation of the sulfanyl group.
Amines: Formed from the reduction of nitro groups.
Substituted Pyrimidinones: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrimidinone derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of “6-{[(4-methylphenyl)sulfanyl]methyl}-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one” is not well-documented. based on its structure, it may interact with specific enzymes or receptors in biological systems. The sulfanyl and quinazoline groups could play a role in binding to the active site of enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
6-{[(4-methylphenyl)sulfanyl]methyl}-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one: shares structural similarities with other pyrimidinone derivatives and quinazoline-based compounds.
Uniqueness
Structural Features: The combination of a pyrimidinone core with both a sulfanyl group and a quinazoline moiety is unique and may confer distinct biological properties.
Biological Activity: The specific arrangement of functional groups may result in unique interactions with biological targets, potentially leading to novel therapeutic applications.
Properties
Molecular Formula |
C23H23N5OS |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
4-[(4-methylphenyl)sulfanylmethyl]-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C23H23N5OS/c1-13-5-7-18(8-6-13)30-12-17-11-21(29)27-23(25-17)28-22-24-16(4)19-9-14(2)15(3)10-20(19)26-22/h5-11H,12H2,1-4H3,(H2,24,25,26,27,28,29) |
InChI Key |
CXOWHXHVUSKJKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)NC3=NC(=C4C=C(C(=CC4=N3)C)C)C |
Origin of Product |
United States |
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